molecular formula C8H2BrCl2FN2 B1375038 7-Bromo-2,3-dichloro-5-fluoroquinoxaline CAS No. 1217305-25-3

7-Bromo-2,3-dichloro-5-fluoroquinoxaline

Cat. No.: B1375038
CAS No.: 1217305-25-3
M. Wt: 295.92 g/mol
InChI Key: GWDKRDOUXSUUIB-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dichloro-5-fluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dichloro-5-fluoroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-2,3-dichloro-5-fluoroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of essential biological processes. For example, it can intercalate into DNA, disrupting replication and transcription, or inhibit enzyme activity by binding to the active site. The presence of halogen atoms enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 7-Bromo-2,3-dichloro-5-fluoroquinoxaline exhibits unique chemical properties due to the presence of multiple halogen atoms. This enhances its reactivity and binding affinity in various chemical and biological applications. Its distinct substitution pattern also allows for selective functionalization, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

7-bromo-2,3-dichloro-5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDKRDOUXSUUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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